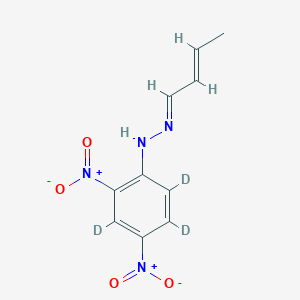

Crotonaldehyde 2,4-Dinitrophenylhydrazone-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Crotonaldehyde 2,4-Dinitrophenylhydrazone-d3 is a deuterated derivative of Crotonaldehyde 2,4-Dinitrophenylhydrazone. It is a stable isotope-labeled compound with the empirical formula C10D3H7N4O4 and a molecular weight of 253.23 g/mol . This compound is used in various scientific research applications due to its unique properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Crotonaldehyde 2,4-Dinitrophenylhydrazone-d3 involves the reaction of crotonaldehyde with 2,4-dinitrophenylhydrazine in the presence of deuterium oxide (D2O) to incorporate deuterium atoms. The reaction is typically carried out under controlled conditions to ensure high isotopic purity (≥99 atom % D) and chemical purity (≥98%) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium oxide and ensure the incorporation of deuterium atoms into the final product. The product is then purified and packaged according to industry standards .

化学反応の分析

Types of Reactions

Crotonaldehyde 2,4-Dinitrophenylhydrazone-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazones.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various hydrazones, oxides, and substituted derivatives, depending on the reaction conditions and reagents used .

科学的研究の応用

Analytical Chemistry

High-Performance Liquid Chromatography (HPLC) Analysis

Crotonaldehyde 2,4-Dinitrophenylhydrazone-d3 is frequently employed in HPLC to analyze carbonyl compounds. The compound forms stable derivatives with aldehydes, which enhances the sensitivity and specificity of the analysis. For instance, a study demonstrated that the compound was used to assess the degradation of carbonyl compounds in mainstream smoke from heat-not-burn tobacco products. The analysis involved preparing various concentrations of the compound and using HPLC to determine isomer ratios over time .

Mass Spectrometry Applications

The compound is also utilized in mass spectrometry for the identification and quantification of carbonyl compounds. A notable application involved using high-resolution accurate mass data-dependent methods to characterize carbonyl compounds in human saliva before and after alcohol exposure. The inclusion of this compound allowed for precise quantification due to its isotopic labeling, which aids in distinguishing between different carbonyl derivatives .

Environmental Monitoring

Detection of Environmental Contaminants

This compound serves as a critical component in environmental studies aimed at detecting aldehyde pollutants. It has been used in methods for analyzing formaldehyde, acetaldehyde, and crotonaldehyde levels in tobacco products, emphasizing its role in assessing environmental contamination from smoking products . The two-phase extraction method using this compound allows for effective separation and concentration of volatile carbonyls for subsequent analysis.

Pharmaceutical Research

Metabolic Pathway Studies

In pharmaceutical research, this compound is invaluable for studying metabolic pathways involving aldehydes. Its stable isotope labeling enables researchers to trace the metabolic fates of various compounds within biological systems. This application is crucial for understanding drug metabolism and the development of safer pharmaceuticals .

Case Studies

作用機序

The mechanism of action of Crotonaldehyde 2,4-Dinitrophenylhydrazone-d3 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can affect the rate of metabolic reactions, leading to changes in the pharmacokinetics and metabolism of the compound. This makes it a valuable tool for studying the effects of deuterium substitution on various biological processes .

類似化合物との比較

Similar Compounds

Similar compounds to Crotonaldehyde 2,4-Dinitrophenylhydrazone-d3 include:

- Crotonaldehyde 2,4-Dinitrophenylhydrazone

- Acetaldehyde 2,4-Dinitrophenylhydrazone

- Benzaldehyde 2,4-Dinitrophenylhydrazone

Uniqueness

The uniqueness of this compound lies in its deuterium substitution, which provides distinct advantages in scientific research. The incorporation of deuterium atoms can lead to changes in the compound’s physical and chemical properties, making it a valuable tool for studying the effects of isotopic substitution on various reactions and processes .

生物活性

Crotonaldehyde 2,4-Dinitrophenylhydrazone-d3 is a deuterated derivative of the hydrazone compound formed from crotonaldehyde and 2,4-dinitrophenylhydrazine. This compound is significant in analytical chemistry, particularly in the study of aldehydes and their derivatives. Its biological activity has garnered interest due to its potential applications in pharmacology and toxicology.

- Molecular Formula : C10H7D3N4O4

- Molecular Weight : 253.23 g/mol

- CAS Number : 259824-64-1

- Purity : >95% (HPLC)

Antimicrobial Activity

Research indicates that derivatives of 2,4-dinitrophenylhydrazine (DNPH), including this compound, exhibit notable antimicrobial properties. A study evaluating the antimicrobial effects of various metal complexes derived from DNPH showed that these compounds were effective against both Gram-positive and Gram-negative bacteria, as well as fungi. The results demonstrated that metal complexes had superior antimicrobial activity compared to the free ligand (DNPH) itself .

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Bacillus subtilis | 12 |

| Escherichia coli | 14 |

| Pseudomonas aeruginosa | 13 |

| Aspergillus niger | 10 |

| Candida albicans | 11 |

Table 1: Antimicrobial activity of DNPH derivatives against various microorganisms

Antioxidant Activity

The antioxidant potential of this compound has been assessed using the DPPH assay. This method measures the ability of a compound to scavenge free radicals. The findings suggest that this hydrazone exhibits significant antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. The electron-withdrawing effects of the dinitrophenyl group enhance its ability to donate hydrogen atoms to free radicals, thus neutralizing their harmful effects .

Study on Metal Complexes

In a comparative study involving Co(II) and Ni(II) complexes of DNPH, it was found that these metal complexes exhibited enhanced biological activities compared to their parent ligands. The Co(II) complex demonstrated particularly high antimicrobial efficiency against tested pathogens, suggesting that the incorporation of metal ions can significantly augment the biological properties of DNPH derivatives .

Toxicological Assessment

A toxicological evaluation indicated that while Crotonaldehyde itself is known for its irritant properties, the hydrazone derivative shows a different profile, with lower acute toxicity levels reported in preliminary studies. This suggests that modifications to the chemical structure can influence biological interactions and toxicity profiles .

特性

IUPAC Name |

N-[(E)-[(E)-but-2-enylidene]amino]-2,3,5-trideuterio-4,6-dinitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O4/c1-2-3-6-11-12-9-5-4-8(13(15)16)7-10(9)14(17)18/h2-7,12H,1H3/b3-2+,11-6+/i4D,5D,7D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFUVNGJSSAEZHW-ZJMQGUFLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N/N=C/C=C/C)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。